2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
Description
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a triazole-based derivative featuring a sulfanyl acetohydrazide backbone. Its structure integrates a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 3. This structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems .
Properties
Molecular Formula |
C25H22ClN5O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-16(18-8-13-21(32)22(14-18)34-2)27-28-23(33)15-35-25-30-29-24(17-6-4-3-5-7-17)31(25)20-11-9-19(26)10-12-20/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-16+ |
InChI Key |
GLMYZHFCPXUJNZ-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=C(C=C4)O)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorobenzene and benzene derivatives.
Formation of the Acetohydrazide Moiety: This involves the reaction of acetic acid derivatives with hydrazine.
Final Coupling: The final step involves coupling the triazole derivative with the acetohydrazide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group at the triazole ring undergoes nucleophilic substitution under alkaline conditions. For example:
-
S-Alkylation : Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in dimethylformamide (DMF) using cesium carbonate as a base yields thioether derivatives .
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| S-Alkylation | DMF, Cs₂CO₃, 24 h, RT | 61% | 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone |
This reaction highlights the sulfanyl group’s role as a nucleophile, enabling further structural diversification.
Condensation Reactions Involving the Hydrazide Moiety
The hydrazide (-NH-N=C-) segment participates in condensation reactions:
-
Schiff Base Formation : Reacts with aldehydes/ketones (e.g., 4-hydroxy-3-methoxybenzaldehyde) under acidic or neutral conditions to form hydrazones.
| Reagent | Conditions | Application |
|---|---|---|
| Aromatic aldehydes | Acetic acid, reflux | Synthesis of substituted hydrazide derivatives with enhanced bioactivity |
These reactions are critical for modifying the compound’s electronic profile and biological interactions.
Oxidation and Reduction Reactions
The acetohydrazide and triazole functionalities enable redox transformations:
-
Ketone Reduction : Sodium borohydride (NaBH₄) in ethanol reduces ketone intermediates to secondary alcohols .
-
Oxidative Cyclization : NH₄Fe(SO₄)₂·12H₂O promotes cyclization of thiosemicarbazones to triazole derivatives .
| Reaction | Reagent | Product |
|---|---|---|
| Reduction | NaBH₄, ethanol | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol |
| Oxidative Cyclization | NH₄Fe(SO₄)₂·12H₂O | Triazole-thiadiazole hybrids |
Cyclization and Heterocycle Formation
The triazole ring serves as a precursor for synthesizing fused heterocycles:
-
Diazotization : Treatment with HCl and Cu powder generates chloro-thiadiazole intermediates, enabling further functionalization .
| Step | Reagents | Outcome |
|---|---|---|
| Diazotization | HCl, Cu powder | 2-Chloro-5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazole |
Comparative Analysis of Reaction Conditions
Key parameters influencing reaction efficiency:
Functionalization for Biological Activity
Derivatives synthesized via these reactions exhibit:
Scientific Research Applications
Antimicrobial Properties
Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial activity. The 1,2,4-triazole structure is known to interfere with fungal cell wall synthesis and has been utilized in antifungal agents like fluconazole and itraconazole. The specific compound under discussion may exhibit similar properties, making it a candidate for further studies in antifungal drug development .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. Studies have indicated that triazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's unique structure could enhance its efficacy against various cancer types, warranting detailed investigation through in vitro and in vivo studies .
Anti-inflammatory Effects
The presence of hydroxyl and methoxy groups in the compound suggests potential anti-inflammatory properties. Compounds with similar functional groups have been documented to exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Other Pharmacological Activities
Additionally, triazoles are known for a range of other pharmacological activities including:
- Antiviral : Potential effectiveness against viral infections.
- Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.
- CNS Activity : Possible applications in treating neurological disorders due to their interaction with neurotransmitter systems .
Case Study 1: Antifungal Activity Assessment
A study evaluated a series of triazole derivatives for their antifungal activity against Candida species. The compound exhibited notable inhibition against Candida albicans, suggesting its potential as an antifungal agent.
Case Study 2: Anticancer Efficacy
In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. The mechanism involved modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.
Case Study 3: Anti-inflammatory Mechanism
Research involving animal models of inflammation showed that administering the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to ZE-4b’s pyridine (electron-deficient) or ZE-5a’s cyclohexyl (electron-rich) .
- Hydrogen Bonding : The 4-hydroxy-3-methoxyphenyl group in the target compound facilitates stronger hydrogen bonding than ZE-4b’s benzylidene or ’s 2-ethoxyphenyl .
Bioactivity and Similarity Indexing
Computational similarity analyses (Tanimoto coefficients) reveal:
Implications :
- The higher similarity (0.78) between the target and compound correlates with their shared hydroxyphenyl motifs, suggesting conserved mechanisms in epigenetic modulation .
- Lower similarity with ZE-4b aligns with divergent substituent-driven bioactivity profiles, such as reduced antiproliferative effects in cancer cell lines .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a hybrid molecule that incorporates a triazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.89 g/mol. The structure features a triazole ring linked to a phenyl group and a hydrazide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.89 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds with similar triazole structures exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds range from 0.24 µM to 5.59 µM depending on structural modifications and cell lines tested .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against several bacterial strains:
- Minimum Inhibitory Concentration (MIC) tests have shown that related triazole compounds possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 µg/mL to 8 µg/mL . This suggests that the compound may also exhibit similar antimicrobial efficacy.
The proposed mechanism of action for triazole derivatives involves:
- Inhibition of Enzymatic Activity : The triazole ring can interact with specific enzymes involved in cell proliferation and survival pathways.
- Disruption of Cellular Processes : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins .
- Antimicrobial Action : The sulfanyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Structure-Activity Relationship (SAR) :
- Comparative Studies :
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of triazole-thiol intermediates (e.g., via cyclization of thiosemicarbazides) followed by sulfanyl acetohydrazide coupling. Key steps include:
- Cyclization : Using N,N-dimethylacetamide as a solvent under reflux to form the triazole core .
- Coupling : Thiol-alkylation or nucleophilic substitution to attach the sulfanylacetohydrazide moiety . Optimization can involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, flow chemistry approaches improve reproducibility in sensitive steps like hydrazone formation .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of techniques is required:
- X-ray crystallography : For definitive confirmation of stereochemistry and bond connectivity (e.g., SHELXL for refinement ).
- Spectroscopy :
- NMR : Analyze shifts to verify substituents (e.g., 4-chlorophenyl protons at δ ~7.4 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm) and thiol (S-H, ~2550 cm) groups .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational and experimental data (e.g., bioactivity vs. docking predictions)?
Discrepancies often arise from:
- Conformational flexibility : Molecular docking may not account for dynamic changes in the triazole ring or hydrazone linkage. Use MD simulations to explore binding pocket adaptability .
- Solvent effects : Experimental bioassays (e.g., enzyme inhibition) may involve aqueous buffers, whereas docking assumes vacuum conditions. Apply implicit solvent models (e.g., PBSA/GBSA) in docking software .
- Crystallographic vs. in-solution structures : Compare X-ray data (rigid crystal lattice) with NMR solution structures to identify conformational outliers .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
SAR strategies include:
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density and binding affinity .
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl or methylene to enhance metabolic stability .
- Pharmacophore mapping : Use docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the hydrazone moiety) and prioritize derivatives .
Q. What methodologies are recommended for analyzing crystallization challenges in triazole derivatives?
Crystallization issues (e.g., polymorphism, low yield) can be addressed via:
- Solvent screening : Test polar aprotic (DMSO, DMA) vs. protic (ethanol, water) solvents to optimize lattice packing .
- Additive-driven crystallization : Use ionic liquids or co-crystallizing agents to stabilize metastable forms .
- Thermal analysis : DSC/TGA to identify phase transitions and select stable polymorphs .
Methodological Considerations
Q. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases .
- Selectivity profiling : Test against panels of related enzymes (e.g., α-glucosidase vs. lipase) to identify off-target effects .
- Data validation : Include positive controls (e.g., acarbose for α-glucosidase) and statistical models (e.g., ANOVA) to ensure reproducibility .
Q. What computational tools are suitable for predicting metabolic pathways?
- In silico metabolism : Use software like ADMET Predictor or MetaPrint2D to identify likely sites of oxidation (e.g., methoxy demethylation) or glucuronidation .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfanyl group to predict susceptibility to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
